molecular formula C7H12O3 B1589264 Ethyl 5-oxopentanoate CAS No. 22668-36-6

Ethyl 5-oxopentanoate

Cat. No.: B1589264
CAS No.: 22668-36-6
M. Wt: 144.17 g/mol
InChI Key: WUPBOSISFPJABC-UHFFFAOYSA-N
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Description

Ethyl 5-oxopentanoate, also known as ethyl levulinic acid, is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid and ethanol. This compound is commonly used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals.

Scientific Research Applications

Ethyl 5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Biology: The compound is studied for its potential biological activities and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: this compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.

Biochemical Analysis

Biochemical Properties

It has been identified as a potential precursor in the biosynthesis of Methyl Ethyl Ketone (MEK), a commercially valuable petrochemical . The enzymes, proteins, and other biomolecules that Ethyl 5-oxopentanoate interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that the oxygen atom in this compound can act as a nucleophile, but this leads to a dead-end process. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

This compound is potentially involved in the biosynthesis of Methyl Ethyl Ketone (MEK). The specific metabolic pathways, as well as the enzymes or cofactors that this compound interacts with, are yet to be identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-oxopentanoate can be synthesized through the esterification of levulinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: On an industrial scale, this compound is produced by the acid-catalyzed dehydration of biomass-derived carbohydrates, followed by esterification with ethanol. This method is considered sustainable and aligns with green chemistry principles.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized products, including carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Various substituted esters or amides.

Comparison with Similar Compounds

    Methyl 5-oxopentanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxopentanoate: Differing by the position of the keto group.

    Ethyl 3-oxopentanoate: Another positional isomer with the keto group at the third carbon.

Uniqueness: this compound is unique due to its specific reactivity and the position of the keto group, which influences its chemical behavior and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

ethyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBOSISFPJABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456475
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22668-36-6
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g) and pyridine N-oxide (38 g) in toluene (250 ml) are heated together under reflux in an atmosphere of nitrogen with vigorous stirring for 9 hours. After cooling, the product is partitioned with water (400 ml). The toluene layer is separated and the aqueous layer is extracted with a further amount of toluene (100 ml). The combined toluene extracts are dried over magnesium sulphate and the toluene removed by fractional distillation. The residue is distilled under vacuum to give ethyl 5-oxopentanoate as a colourless oil (14.1 g), m.s. M+ 144.
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42 g
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34 g
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38 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the synthesis of functionalized acyclic nitrone spin traps. What is the relevance of Ethyl 5-oxopentanoate in this context?

A1: While the provided abstract snippets don't directly mention this compound, it alludes to a related compound, Methyl 4-ethyl-5-oxopentanoate. This suggests that this compound, being structurally similar, could also serve as a precursor for synthesizing functionalized acyclic nitrone spin traps. These spin traps are crucial tools in detecting and studying free radicals, which are implicated in various biological processes and diseases [].

Q2: The second research paper explores the synthesis and 5-lipoxygenase inhibitory activities of benzofuran derivatives. Could you elaborate on the potential connection between this compound and this study?

A2: Although this compound isn't directly mentioned in the second abstract, its structural features suggest a possible application in synthesizing compounds with 5-lipoxygenase inhibitory activity. Specifically, the molecule contains a 5-oxo-pentanoate moiety, which could be modified and incorporated into the structure of novel benzofuran derivatives. These derivatives, as explored in the research, hold potential as potent inhibitors of 5-lipoxygenase [], an enzyme involved in the inflammatory cascade.

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